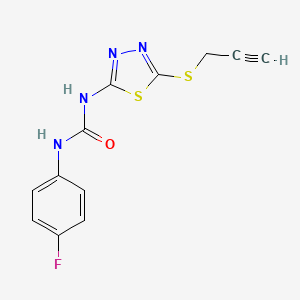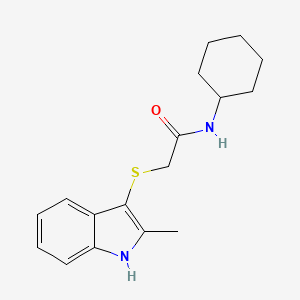![molecular formula C20H22N6O2 B2914184 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2210052-60-9](/img/structure/B2914184.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one, has been a focus of research due to their potential in various scientific and pharmacological applications. One approach involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to synthesize new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, showcasing a method to create condensed heterocyclic systems with potential biological activities (Harutyunyan, 2016).
Another significant aspect of research focuses on the antimicrobial properties of related compounds. For instance, certain derivatives have been synthesized and shown to exhibit antimicrobial action, comparing favorably with conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022). This highlights the potential of such compounds in the development of new antimicrobial agents.
Anti-inflammatory and Antioxidant Applications
Further studies have expanded into anti-inflammatory and antioxidant applications. Compounds synthesized from 2-guanidinobenzimidazole with triethyl orthoformate and reactive methylene compounds have shown significant anti-inflammatory activity in in-vivo models, such as against carrageenan-induced paw edema in albino rats. This indicates their potential as new anti-inflammatory agents (Prajapat & Talesara, 2016).
Similarly, synthesized benzimidazole derivatives have been studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid solution, demonstrating their utility in material science and engineering applications by offering a method to protect metals from corrosion. These studies also employ electrochemical, thermodynamic, and quantum chemical analyses to understand the compounds' inhibitory mechanisms (Yadav et al., 2016).
Catalysis and Synthetic Methodology
Research into catalysis and synthetic methodology using related compounds includes the development of environmentally benign synthetic methods for benzimidazoles through acceptorless dehydrogenative condensation. This method is significant for creating 2-phenylbenzimidazole and demonstrates a greener approach to synthesizing valuable chemical intermediates (Luo et al., 2017).
Additionally, the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones outlines a new approach to these compounds, further expanding the toolkit available for organic synthesis and offering pathways to complex molecules with potential biological activity (Mancuso et al., 2017).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(13-25-14-22-16-5-1-2-6-17(16)25)26-7-3-4-15-12-21-20(23-19(15)26)24-8-10-28-11-9-24/h1-2,5-6,12,14H,3-4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLFDJDSJJOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CN3C=NC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)


![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2914112.png)
![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)
![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)
![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)
![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)